3-Bromo-4,5-dichloronitrobenzene
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Overview
Description
“3-Bromo-4,5-dichloronitrobenzene” is a chemical compound with the molecular formula C6H2BrCl2NO2 . It has an average mass of 236.451 Da and a monoisotopic mass of 234.903564 Da .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a density of 1.8±0.1 g/cm3, boiling point of 287.2±20.0 °C at 760 mmHg, vapour pressure of 0.0±0.6 mmHg at 25°C, and a flash point of 127.5±21.8 °C .Scientific Research Applications
Metabolism and Environmental Impact
3-Bromo-4,5-dichloronitrobenzene, as part of the chloromononitrobenzene series, has been studied for its metabolic transformations in organisms like rabbits. These studies found that some compounds in this series, including similar chloronitrobenzenes, are converted into mercapturic acids, indicating a process of detoxification and excretion (Bray, James, & Thorpe, 1958). Additionally, compounds like 3,4,5-trichloronitrobenzene and 2,3,5,6-tetrachloronitrobenzene, closely related to this compound, are used in the manufacturing of dyes, phyto-sanitary products, and drugs, and have been studied for their structural properties (Bhar et al., 1995).
Biodegradation
Research has also focused on the biodegradation of halonitroaromatic compounds like 3-chloronitrobenzene and 3-bromonitrobenzene. These studies have revealed that certain bacterial strains can degrade these compounds, using them as carbon, nitrogen, and energy sources. This degradation involves specific enzymes that catalyze the transformation of these compounds into less harmful substances, indicating a potential role in environmental remediation and pollution control (Xu, Spain, Zhou, & Li, 2022).
Chemical Synthesis and Transformations
In chemical synthesis, this compound-related compounds have been used as precursors for various organic transformations. For example, 1,2-Dibromobenzenes, which can be derived from similar compounds, are valuable for reactions involving the formation of benzynes, indicating the role of these compounds in synthetic organic chemistry (Diemer, Leroux, & Colobert, 2011).
Photoreduction and Photochemical Processes
The photoreduction of similar compounds, like 4-bromonitrobenzene, has been studied, revealing insights into the mechanisms of nucleophilic aromatic photosubstitution. These studies help understand the behavior of these compounds under different conditions, such as the presence of acid catalysts and various reactants, broadening the understanding of their chemical reactivity (Wubbels, Snyder, & Coughlin, 1988).
Safety and Hazards
The safety data sheet for a similar compound, 3,4-Dichloronitrobenzene, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with target organs being the respiratory system .
Future Directions
Mechanism of Action
Target of Action
Similar compounds, such as nitrobenzene, are known to interact with various enzymes and proteins in the cell .
Mode of Action
It is known that halogenated nitrobenzenes can undergo nucleophilic aromatic substitution reactions . In these reactions, a nucleophile attacks the aromatic ring, leading to the substitution of the halogen atom .
Biochemical Pathways
Research on similar compounds, such as 3-chloronitrobenzene and 3-bromonitrobenzene, suggests that they can be degraded by certain bacterial strains through a catabolic pathway . This process involves the action of a dioxygenase system, which catalyzes the conversion of the compound to a dichlorocatechol . This dichlorocatechol is then further broken down by other enzymes .
Result of Action
It is known that halogenated nitrobenzenes can undergo various reactions that involve bromine exchange . These reactions can lead to the formation of various products, depending on the specific conditions and reactants involved .
Action Environment
The action, efficacy, and stability of 3-Bromo-4,5-dichloronitrobenzene can be influenced by various environmental factors . For example, the presence of certain nucleophiles can influence the compound’s reactivity . Additionally, the compound’s stability and reactivity can be affected by factors such as temperature and pH .
Properties
IUPAC Name |
1-bromo-2,3-dichloro-5-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl2NO2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCABTKXOACXLOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Cl)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.89 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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